REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH2:10][N:11]([C:14]2([c:20]3[cH:21][cH:22][cH:23][cH:24][cH:25]3)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:12][CH2:13]1.[CH3:29][OH:30].[ClH:26].[H:27][H:28].[Pd:31]>>[NH:8]1[CH2:9][CH2:10][N:11]([C:14]2([c:20]3[cH:21][cH:22][cH:23][cH:24][cH:25]3)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:12][CH2:13]1
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Name
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c1ccc(CN2CCN(C3(c4ccccc4)CCCCC3)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(CN2CCN(C3(c4ccccc4)CCCCC3)CC2)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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c1ccc(C2(N3CCNCC3)CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |